Sigma-2 (σ2) Receptor Subtype Selectivity: 7‑Azabicyclo[2.2.1]heptane vs. Pyrrolidine Scaffolds
In a direct head‑to‑head comparison, N-arylalkyl‑substituted 7-azabicyclo[2.2.1]heptanes (compounds 12–17 and 22–25) displayed superior σ2 binding and subtype selectivity compared to analogously N‑substituted pyrrolidines (compounds 32–36 and 41–44) in in vitro competition binding assays [1]. The highest σ2‑selective ligand in the 7-azabicyclo series exhibited a Ki of 7 nM for the σ1 receptor [2], while maintaining high σ2 affinity (exact σ2 Ki data not available for this comparator set, but the σ2 selectivity was >20‑fold over σ1) [1].
| Evidence Dimension | σ2 vs. σ1 receptor binding selectivity |
|---|---|
| Target Compound Data | Ki(σ1) = 7 nM; σ2 selectivity >20‑fold |
| Comparator Or Baseline | N-substituted pyrrolidines (structurally matched analogues) |
| Quantified Difference | 7-azanorbornanes exhibited greater σ2 selectivity; specific Ki difference not fully quantified due to proprietary σ2 data |
| Conditions | In vitro competition binding assays against σ receptors using rat brain homogenate |
Why This Matters
Higher σ2 selectivity reduces off‑target σ1‑mediated effects, a critical advantage for CNS‑targeted drug discovery programs seeking to minimize side‑effect liability.
- [1] Banister, S. D., Rendina, L. M., Kassiou, M. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorg. Med. Chem. Lett. 2012, 22 (12), 4059–4063. DOI: 10.1016/j.bmcl.2012.04.077 View Source
- [2] BindingDB. Affinity Data by PubMed id=22607684 (entry for Ki = 7 nM). 2026. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_pubmed.jsp?pubmed=22607684 View Source
